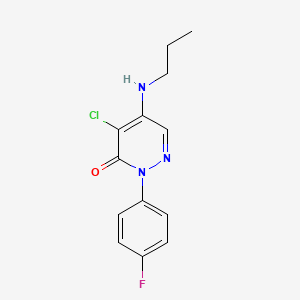
4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone, also known as CFPP, is a synthetic compound with a wide range of applications in scientific research. It is a powerful inhibitor of protein kinases and has been used in a number of studies to investigate the biochemical and physiological effects of protein kinase activity. CFPP has been found to be a useful tool in the study of many diseases, including cancer, diabetes, and Alzheimer's disease.
Aplicaciones Científicas De Investigación
Cardiovascular Research
A novel class of cardiotonics, including derivatives of pyridazinone, has been synthesized and evaluated for cardiohemodynamic effects and inotropic activity. These compounds, such as 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone, demonstrated potent positive inotropic activity along with vasodilating activity, showing potential in cardiovascular research (Okushima et al., 1987).
Soil Microbiology
Pyridazinone derivatives, including 5-amino-4-chloro-3(2H)-pyridazinone, have been studied for their transformation in soil through microbial dephenylation. This process is significant in understanding the environmental fate and microbial metabolism of these compounds in agricultural settings (Drescher & Burger, 1970).
Anticancer Research
Research into 3(2h)-one pyridazinone derivatives has demonstrated potential anticancer properties. These compounds have been synthesized and evaluated for antioxidant activity and molecular docking studies, indicating their potential use in developing new cancer therapies (Mehvish & Kumar, 2022).
Antiangiogenic and Antioxidant Agents
Certain 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have shown promising results as anticancer, antiangiogenic, and antioxidant agents. These compounds were tested on human cancer cell lines, revealing their potential as therapeutic agents (Kamble et al., 2015).
Herbicide Research
Pyridazinone derivatives have been studied for their action as herbicides. Their ability to inhibit photosynthesis and the Hill reaction in plants highlights their potential use in agricultural weed control. These compounds' specific modes of action and phytotoxicity have been a focus in this area of research (Hilton et al., 1969).
Drug Discovery
In drug discovery, pyridazinones serve as versatile scaffolds for creating various derivatives with potential therapeutic applications. The synthesis of polyfunctional pyridazinone systems through sequential nucleophilic substitution has been explored, providing insights into their role in medicinal chemistry (Pattison et al., 2009).
Propiedades
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-(propylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O/c1-2-7-16-11-8-17-18(13(19)12(11)14)10-5-3-9(15)4-6-10/h3-6,8,16H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOJKIJQSPFTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

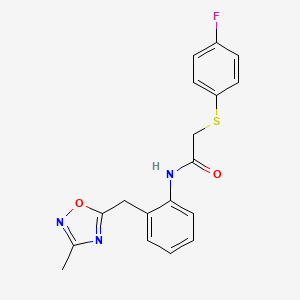
![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2667416.png)
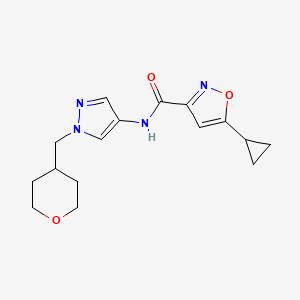
![1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2667419.png)
![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)
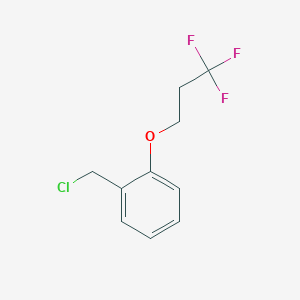
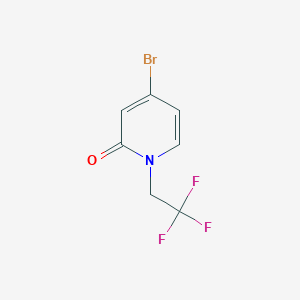


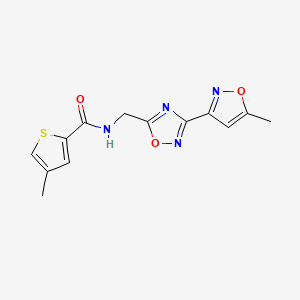
![1,3-dimethyl-5-(2-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2667435.png)

![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)